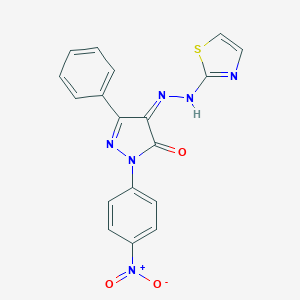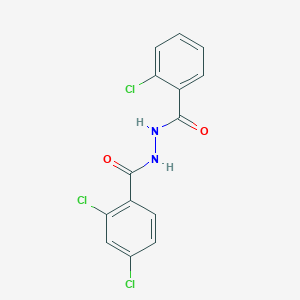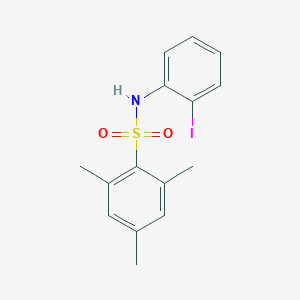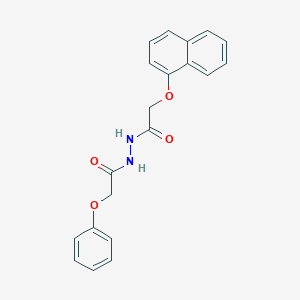![molecular formula C31H30N2O2 B326004 N~1~-{3-[(2,2-DIPHENYLACETYL)AMINO]PROPYL}-2,2-DIPHENYLACETAMIDE](/img/structure/B326004.png)
N~1~-{3-[(2,2-DIPHENYLACETYL)AMINO]PROPYL}-2,2-DIPHENYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,3-propanediylbis(2,2-diphenylacetamide) is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two diphenylacetamide groups connected by a 1,3-propanediyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,3-propanediylbis(2,2-diphenylacetamide) typically involves the reaction of 2,2-diphenylacetic acid with 1,3-diaminopropane. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-1,3-propanediylbis(2,2-diphenylacetamide) may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,3-propanediylbis(2,2-diphenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N,N’-1,3-propanediylbis(2,2-diphenylacetamide) has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-1,3-propanediylbis(2,2-diphenylacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,2-ethanediylbis(2,2-diphenylacetamide)
- N,N’-1,4-butanediylbis(2,2-diphenylacetamide)
- N,N’-1,3-propanediylbis(2,2-diphenylpropionamide)
Uniqueness
N,N’-1,3-propanediylbis(2,2-diphenylacetamide) is unique due to its specific 1,3-propanediyl linker, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C31H30N2O2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[3-[(2,2-diphenylacetyl)amino]propyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C31H30N2O2/c34-30(28(24-14-5-1-6-15-24)25-16-7-2-8-17-25)32-22-13-23-33-31(35)29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21,28-29H,13,22-23H2,(H,32,34)(H,33,35) |
InChI Key |
DTMQVYHXWSKVSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromoanilino)-N'-[4-(dimethylamino)benzylidene]butanohydrazide](/img/structure/B325921.png)

![(4Z)-4-[(2-methoxyphenyl)hydrazinylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B325926.png)
![4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B325927.png)

![2-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazinyl]benzonitrile](/img/structure/B325930.png)
![5-[(3-chlorophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B325931.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B325933.png)
![N-allyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B325935.png)


![2-anilino-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B325943.png)
![Propyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B325944.png)
